2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride
Overview
Description
2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C9H11Cl2FN2S and a molecular weight of 269.17 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis. It features a benzothiazole ring, which is a common structural motif in many biologically active compounds .
Preparation Methods
The synthesis of 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 5-fluoro-2-aminobenzothiazole with ethylene diamine under controlled conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process .
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of new therapeutic agents, particularly in the treatment of diseases such as tuberculosis and cancer.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biological Studies: It is employed in biological assays to study its effects on various biological targets, including enzymes and receptors.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, thereby exerting its antimicrobial or anticancer properties .
Comparison with Similar Compounds
2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives with antimicrobial properties.
5-Fluorobenzothiazole: Similar in structure but lacks the ethan-1-amine group, used in different medicinal applications.
2-Mercaptobenzothiazole: Commonly used in the rubber industry as a vulcanization accelerator.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethan-1-amine group, which imparts distinct chemical and biological properties .
Biological Activity
2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride is a benzothiazole derivative that has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a fluorine atom in its structure enhances its lipophilicity, potentially improving its pharmacological efficacy and binding affinity to biological targets. This article reviews the biological activity of this compound, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 269.17 g/mol. Its unique structure is characterized by a benzothiazole moiety substituted with a fluorine atom and an ethylamine group, which contributes to its biological activity.
Antimicrobial Activity
Benzothiazole derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine exhibit significant activity against various microbial strains. For instance, research involving similar benzothiazole compounds demonstrated effective inhibition of Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus using broth microdilution methods .
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects are attributed to its ability to inhibit cyclooxygenase enzymes, which play a critical role in inflammatory pathways. Molecular docking studies indicate that 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine can effectively bind to these enzymes, suggesting a mechanism for its anti-inflammatory properties.
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. In vitro assays conducted on human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that compounds with similar structures exhibit significant antitumor activity. For example, certain derivatives showed IC50 values in the low micromolar range, indicating potent inhibition of cell proliferation .
Comparative Analysis of Related Compounds
The following table summarizes some related compounds and their biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-amine | Chlorine instead of Fluorine | Antimicrobial |
2-(6-Methylbenzothiazol-2-yl)ethan-1-amines | Methyl substitution | Anticancer |
2-(4-Nitrobenzothiazol-2-yl)ethanamines | Nitro group | Anti-inflammatory |
The structural differences among these compounds significantly influence their biological activity profiles. The fluorinated structure of 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine enhances its bioavailability compared to non-fluorinated analogs.
Case Studies
A notable case study involved the evaluation of newly synthesized benzothiazole derivatives for their anticancer properties. The study utilized both 2D and 3D cell culture methods to assess the cytotoxicity against various cancer cell lines. Results indicated that compounds related to 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine showed higher activity in 2D assays compared to 3D assays, highlighting the importance of cellular context in drug efficacy .
Properties
IUPAC Name |
2-(5-fluoro-1,3-benzothiazol-2-yl)ethanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2S.2ClH/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11;;/h1-2,5H,3-4,11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFHERHNXJWRDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(S2)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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